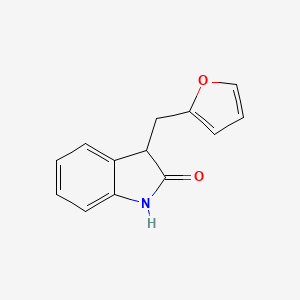![molecular formula C20H12FNS B14126321 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole is a complex organic compound that belongs to the class of thienoindoles These compounds are known for their unique structural features and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole can be achieved through a multicomponent reaction involving sulfur, acetophenones, and indoles. One efficient method involves using a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent as a green catalyst . This method allows for the one-pot synthesis of diversely functionalized thienoindoles with high yields and minimal environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic protocols that ensure high purity and yield. The use of recyclable catalysts and readily available starting materials makes the process economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thienoindole core .
Wissenschaftliche Forschungsanwendungen
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating neurological diseases and cancer.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]indole: Shares a similar core structure but lacks the fluorophenyl group.
Thieno[2,3-b]indole: Another isomer with different positioning of the thiophene ring.
Benzothienoindole: Contains a benzene ring fused to the thienoindole core.
Uniqueness
10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole stands out due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H12FNS |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
10-(4-fluorophenyl)-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C20H12FNS/c21-13-9-11-14(12-10-13)22-17-7-3-1-5-15(17)20-19(22)16-6-2-4-8-18(16)23-20/h1-12H |
InChI-Schlüssel |
FHRSYLXHASWHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C5=CC=CC=C5S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

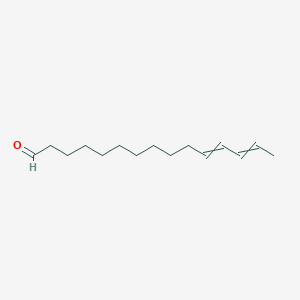
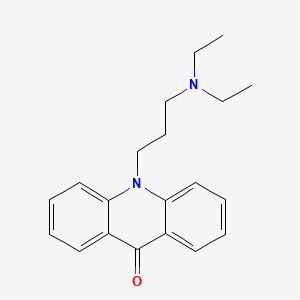
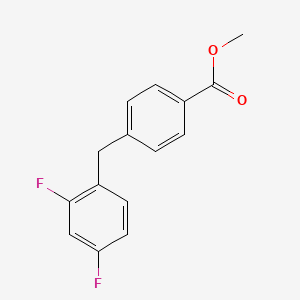
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
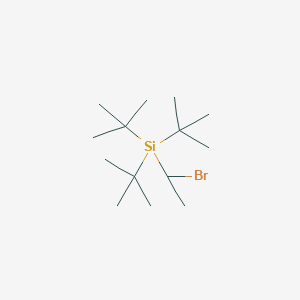

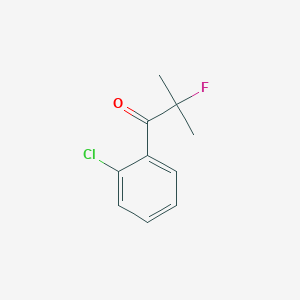
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)

![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
